molecular formula C15H20N6OS B6472418 4-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidine-3-carbonyl)thiomorpholine CAS No. 2640974-58-7

4-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidine-3-carbonyl)thiomorpholine

Cat. No.: B6472418
CAS No.: 2640974-58-7
M. Wt: 332.4 g/mol
InChI Key: JZTNDZBFVJRWAD-UHFFFAOYSA-N
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Description

The compound “4-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidine-3-carbonyl)thiomorpholine” belongs to the class of organic compounds known as phenyl-1,2,4-triazoles . These are organic compounds containing a 1,2,4-triazole substituted by a phenyl group . The compound is a hybrid nucleus made by fusion of two pharmaceutically active moieties, i.e., triazole and thiadiazine .


Synthesis Analysis

The synthesis of such compounds often involves the use of monosubstituted tetrazine or tetrazine-based fused rings as starting materials . A two-step route to a wide range of new derivatives of 1,8-disubstituted bis [1,2,4]triazolo [4,3-b:3,4-f] [1,2,4,5]tetrazines starting with the readily available 3,6-dihydrazinyl-1,2,4,5-tetrazine and the corresponding aldehydes has been proposed .


Molecular Structure Analysis

The structure of the compound is characterized by the fusion of a five-membered triazole ring with a six-membered thiadiazine ring . On the basis of fusion permutations of a five-membered triazole ring with a six-membered thiadiazine ring, four isomeric structural variants of triazolothiadiazine may exist .

Future Directions

The future directions for this compound involve the design of next-generation fused ring energetic materials for different applications as an alternating kind or site of the substituent group(s) . The development of new biologically active entities for the rational design and development of new target-oriented 1,2,4-triazolo [3,4- b ] [1,3,4]thiadiazine-based drugs for the treatment of multifunctional diseases is also a potential future direction .

Properties

IUPAC Name

thiomorpholin-4-yl-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N6OS/c22-15(19-6-8-23-9-7-19)12-2-1-5-20(10-12)14-4-3-13-17-16-11-21(13)18-14/h3-4,11-12H,1-2,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZTNDZBFVJRWAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NN3C=NN=C3C=C2)C(=O)N4CCSCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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